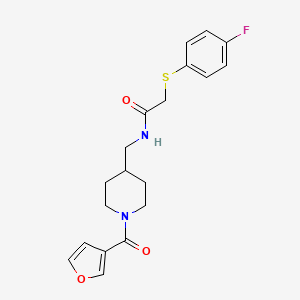

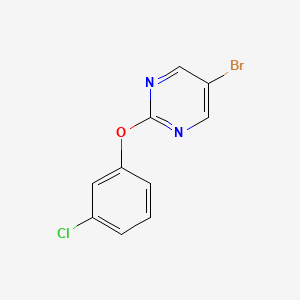

5-Bromo-2-(3-chlorophenoxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

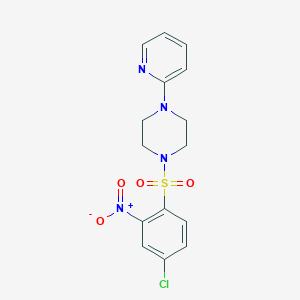

“5-Bromo-2-(3-chlorophenoxy)pyrimidine” is a chemical compound with the molecular formula C10H6BrClN2O . It has a molecular weight of 285.53 . The compound is typically stored at room temperature .

Physical And Chemical Properties Analysis

“5-Bromo-2-(3-chlorophenoxy)pyrimidine” is a solid compound with a molecular weight of 285.524 Da .Scientific Research Applications

DNA Synthesis and Cellular Mechanisms

Halogenated pyrimidine analogs, like 5-bromo-2′-deoxyuridine (BrdU), have been extensively used to tag DNA synthesis in replicating cells. This application is crucial in studying cellular proliferation, differentiation, and the underlying mechanisms of diseases like cancer. BrdU, for instance, has facilitated over 20,000 biomedical studies by enabling the identification of newly synthesized DNA within cells. Despite its usefulness, the incorporation of BrdU into DNA has its limitations, such as requiring DNA denaturation for detection, which can constrain the investigation outcomes (Cavanagh et al., 2011).

Pharmacological Applications

The synthesis and characterization of pyrimidine derivatives have been a focus of research due to their broad spectrum of biological activities. These activities include antioxidant, anticancer, antibacterial, and anti-inflammatory effects. For example, novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes synthesized from 2-chloropyrimidine showed promising antioxidant activity, highlighting the potential of pyrimidine derivatives in developing therapeutic agents (Rani et al., 2012).

Antiviral Activity

Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines has demonstrated significant antiviral activities, particularly against retroviruses. These findings underscore the potential of pyrimidine analogs in treating viral infections, including those caused by human immunodeficiency virus (HIV). The antiretroviral activity of these compounds, coupled with their low toxicity, offers a promising avenue for developing new antiviral drugs (Hocková et al., 2003).

Synthetic and Chemical Applications

Pyrimidine derivatives are also central to synthetic organic chemistry, serving as intermediates in the synthesis of more complex molecules. The selective palladium-mediated functionalization of pyrimidine compounds has facilitated the development of various synthetic strategies, enabling the creation of novel compounds with potential applications in medicinal chemistry and drug development (Verbitskiy et al., 2013).

Safety and Hazards

The compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and keeping the container tightly closed in a dry and well-ventilated place .

Future Directions

While specific future directions for “5-Bromo-2-(3-chlorophenoxy)pyrimidine” are not available, research in the field of pyrimidines is ongoing. Pyrimidines have been found to be of interest for their antiviral and antineoplastic properties . Development of efficient methodology for the synthesis of bromopyrimidines is always of immense interest .

properties

IUPAC Name |

5-bromo-2-(3-chlorophenoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMQVRMZSPQBNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(3-chlorophenoxy)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(azepan-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769642.png)

![5-Benzyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2769644.png)

![3-(2-ethoxyethyl)-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769645.png)

![2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2769655.png)

![7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B2769661.png)

![4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B2769662.png)